molecular formula C7H10N2OS B13063832 3-Amino-3-(thiophen-2-YL)propanamide

3-Amino-3-(thiophen-2-YL)propanamide

Cat. No.: B13063832
M. Wt: 170.23 g/mol
InChI Key: PVYOZMPPVXMIAC-UHFFFAOYSA-N
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Description

3-Amino-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, an amino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(thiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with ammonia to form thiophene-2-carboxamide, which is then subjected to a series of reactions to introduce the amino and propanamide groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(thiophen-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-3-(thiophen-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(thiophen-2-yl)propanoic acid
  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide

Uniqueness

3-Amino-3-(thiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides stability and electronic properties, while the amino and propanamide groups offer versatility in chemical reactions and potential biological activities .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)

InChI Key

PVYOZMPPVXMIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC(=O)N)N

Origin of Product

United States

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